molecular formula C7H11NO B2680451 5-Tert-butyl-1,3-oxazole CAS No. 1823916-34-2

5-Tert-butyl-1,3-oxazole

Cat. No.: B2680451
CAS No.: 1823916-34-2
M. Wt: 125.171
InChI Key: ZTQQTMRZVYOSPB-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. The tert-butyl group is attached to the carbon at position 5. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring . Another approach involves the use of tert-butyl isocyanide and an α-haloketone under basic conditions to achieve the desired oxazole structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Tert-butyl-1,3-oxazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with no substituents.

    Benzoxazole: Contains a fused benzene ring, offering different biological activities.

    Isoxazole: An isomer with the oxygen and nitrogen atoms at positions 1 and 2.

Uniqueness

5-Tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific applications in medicinal chemistry .

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQTMRZVYOSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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